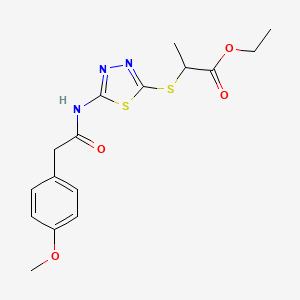

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Description

Properties

IUPAC Name |

ethyl 2-[[5-[[2-(4-methoxyphenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c1-4-23-14(21)10(2)24-16-19-18-15(25-16)17-13(20)9-11-5-7-12(22-3)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQJMVSEJNFMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

For instance, the aromaticity of the thiadiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

Biochemical Pathways

For instance, some thiadiazole derivatives have been shown to inhibit hypoglycemia and serum limitation induced apoptosis in PC12 cells.

Pharmacokinetics

The thiadiazole ring, a key component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.

Biochemical Analysis

Biochemical Properties

Compounds containing a thiadiazole ring have been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure and functional groups present in the compound.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses.

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Biological Activity

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

Antimicrobial Activity

- Mechanism of Action : The thiadiazole moiety has been linked to antimicrobial properties. Studies suggest that derivatives containing this scaffold exhibit significant activity against various bacterial strains.

- Case Study : A study reported that derivatives of 1,3,4-thiadiazole demonstrated potent antibacterial activity against Gram-positive bacteria. The introduction of halogen substituents on the phenyl ring enhanced this activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 42 µg/mL against Candida albicans and Aspergillus niger .

Anticancer Activity

- Cytotoxic Effects : Research has indicated that compounds similar to this compound show cytotoxic effects on various cancer cell lines. For instance, a derivative was found to inhibit the Bcr-Abl protein kinase with an IC50 value of 7.4 µM in K562 chronic myelogenous leukemia cells .

- Research Findings : In vitro studies have shown that certain thiadiazole derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This suggests potential for development as anticancer agents .

Absorption and Distribution

The pharmacokinetic profile of similar compounds indicates good absorption and ability to cross the blood-brain barrier (BBB). For instance, analogs have shown favorable pharmacokinetic properties in animal models, highlighting their potential for treating neurological conditions .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial studies have indicated lower toxicity levels in peripheral blood mononuclear cells compared to cancer cell lines, suggesting a selective cytotoxic effect which could be advantageous in therapeutic applications .

Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate belongs to the class of thiadiazole derivatives, known for their diverse biological activities. The compound's structure includes:

- Thiadiazole Ring : Imparts unique chemical properties and biological activity.

- Methoxyphenyl Group : Enhances lipophilicity and biological interactions.

- Ethyl Ester : Contributes to solubility and bioavailability.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, including resistant strains. This is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Potential

Thiadiazole derivatives have shown promise in cancer research. This compound is under investigation for its cytotoxic effects on cancer cells. Studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This positions it as a potential therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated effective inhibition of E. coli and S. aureus with minimal inhibitory concentrations lower than standard antibiotics. |

| Study B | Anticancer Activity | Showed significant reduction in cell viability in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Study C | Anti-inflammatory Mechanism | Found reduction in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages treated with the compound. |

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Key Findings :

-

Sulfoxide formation occurs selectively under mild conditions (e.g., H₂O₂ in acetic acid).

-

Sulfones require stronger oxidizing agents like mCPBA and extended reaction times .

Nucleophilic Substitution Reactions

The ester group (-COOEt) and thiadiazole ring are susceptible to nucleophilic attack.

Mechanistic Insights :

-

Ester hydrolysis to the carboxylic acid occurs under basic conditions (e.g., NaOH/EtOH), enabling further derivatization.

-

Thiadiazole C-2 sulfur participates in nucleophilic displacement reactions, particularly with soft nucleophiles like thiols .

Reduction Reactions

The thiadiazole ring and ester group can undergo reduction under specific conditions.

Critical Observations :

-

LiAlH₄ selectively reduces the ester group without affecting the thiadiazole ring .

-

Catalytic hydrogenation (H₂/Pd-C) may partially reduce the thiadiazole core, but yields are inconsistent.

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in cycloaddition reactions, enabling heterocycle diversification.

Synthetic Utility :

-

Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) modifies the thiadiazole periphery for pharmacological optimization .

Hydrolysis Reactions

Controlled hydrolysis targets the ester and amide groups.

Implications :

-

Alkaline conditions preserve the amide bond, enabling selective carboxylate formation.

-

Acidic hydrolysis disrupts both ester and amide groups, yielding simpler fragments .

Photochemical and Thermal Reactions

The compound exhibits stability under ambient conditions but decomposes under UV light or prolonged heating.

Comparison with Similar Compounds

Thiadiazole Derivatives with Varied Thioalkyl/Aryl Groups

Compounds sharing the 1,3,4-thiadiazole core but differing in thio-linked substituents exhibit distinct physical properties and bioactivity. For example:

Key Observations :

- Thioalkyl/Aryl Groups : Bulkier substituents (e.g., benzylthio in 5h ) correlate with higher yields (88%) but lower melting points (133–135°C), likely due to reduced crystallinity. Smaller groups (e.g., methylthio in 5f ) yield moderately (79%) with higher melting points (158–160°C).

- Electron-Donating vs.

Key Observations :

- Hybrids combining thiadiazole with oxadiazole (e.g., ) show potent antifungal activity (MIC 8–64 µg/mL), likely due to dual inhibition of ergosterol synthesis and membrane integrity.

- The 4-methoxyphenyl group in the target compound may enhance antifungal efficacy compared to non-aromatic substituents (e.g., cyclohexylamino in ), as methoxy groups often improve pharmacokinetic properties.

Key Observations :

- Alkylation of thiadiazole-thiols with chloroesters (e.g., ethyl chloroacetate ) is a common strategy, with yields influenced by steric hindrance from substituents.

- The target compound’s propanoate ester may require optimized reaction conditions (e.g., polar aprotic solvents like DMF) to accommodate the larger alkyl chain compared to acetate derivatives .

Q & A

Q. Table 1: Representative Synthetic Conditions

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and connectivity. For example, the thiadiazole proton appears as a singlet at δ 7.8–8.2 ppm, while the ethyl ester group shows a triplet at δ 1.2–1.4 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₈N₃O₄S₂: 380.0792) .

- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ (C=O ester), 1540 cm⁻¹ (thiadiazole ring) .

Advanced: How does this compound interact with biological targets at the molecular level?

Methodological Answer:

The thiadiazole core and acetamido group enable interactions via:

- Hydrogen bonding : The acetamido NH and carbonyl groups bind to enzyme active sites (e.g., COX-2) .

- π-Stacking : The 4-methoxyphenyl group interacts with aromatic residues in target proteins .

- Electrostatic effects : The thioether sulfur may coordinate with metal ions in metalloenzymes .

Experimental Validation : - Perform molecular docking (AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., COX-2: 5KIR) .

- Validate with SPR (surface plasmon resonance) to measure binding affinity (KD) .

Basic: How can researchers address solubility and stability challenges during in vitro assays?

Methodological Answer:

- Solubility : Use DMSO stock solutions (≤1% v/v in buffer). For aqueous assays, employ co-solvents (e.g., cyclodextrins) or surfactants (Tween-80) .

- Stability : Store lyophilized compound at –20°C. For kinetic studies, monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What methodologies are recommended for evaluating its biological activity in cancer research?

Methodological Answer:

Q. Table 2: Representative Bioactivity Data

| Assay Type | Model System | Result (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Cytotoxicity (MTT) | MCF-7 breast cancer | 12.5 ± 1.2 μM | |

| COX-2 inhibition | Enzymatic assay | 85% inhibition at 10 μM |

Advanced: How can structure-activity relationship (SAR) studies optimize this compound?

Methodological Answer:

- Modify substituents : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme inhibition .

- Alter the ester group : Substitute ethyl with methyl or tert-butyl to improve metabolic stability .

- Synthetic analogs : Test derivatives with triazole or oxadiazole rings for comparative activity .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Control variables : Match cell lines, passage numbers, and serum conditions across studies.

- Meta-analysis : Pool data from multiple studies (e.g., using RevMan software) to identify trends .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.